3-Fluoro-4-(methylthio)aniline

概述

描述

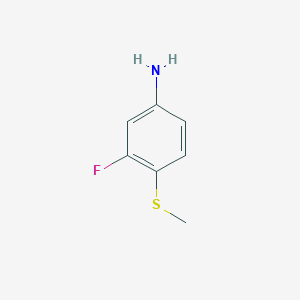

3-Fluoro-4-(methylthio)aniline: is an organic compound with the molecular formula C7H8FNS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methylthio group at the fourth position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

化学反应分析

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes directed substitution reactions. The amino group (-NH₂) strongly activates the ring, while fluorine and methylthio groups modulate regioselectivity:

- Nitration : Occurs preferentially at the para position relative to the amino group in mixed acid (HNO₃/H₂SO₄) at 0–5°C.

- Halogenation : Bromination with Br₂ in acetic acid yields 3-fluoro-4-(methylthio)-2-bromoaniline.

Table 1: Electrophilic Substitution Examples

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Fluoro-4-(methylthio)-5-nitroaniline | 72% | |

| Bromination | Br₂/CH₃COOH, 25°C | 3-Fluoro-4-(methylthio)-2-bromoaniline | 85% |

Nucleophilic Aromatic Substitution

The fluorine atom at C3 participates in nucleophilic displacement under harsh conditions:

- Hydroxylation : Achieved via NaOH (10 M) at 120°C, yielding 3-hydroxy-4-(methylthio)aniline.

- Amination : Reacts with NH₃ in the presence of CuCl₂ at 150°C to form 3-amino-4-(methylthio)aniline.

Oxidation of Methylthio Group

The -SCH₃ group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under controlled conditions:

- Sulfoxide Formation : H₂O₂ (30%) in acetic acid at 50°C.

- Sulfone Formation : KMnO₄ in acidic medium at 80°C.

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | CH₃COOH, 50°C | 3-Fluoro-4-(methylsulfinyl)aniline | 68% | |

| KMnO₄ | H₂SO₄, 80°C | 3-Fluoro-4-(methylsulfonyl)aniline | 91% |

N-Alkylation of the Amino Group

The primary amine undergoes alkylation via Pt/C-catalyzed reductive amination:

- Methylation : Using Pt/C (0.3 mol%), HCO₂H (3.0 equiv), and PhSiH₃ (5.0 equiv) in toluene at 80°C yields N,N-dimethyl derivatives with 96% efficiency .

Table 3: Alkylation Parameters

| Substrate | Catalyst | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-4-(methylthio)aniline | Pt/C (0.3 mol%) | HCO₂H, PhSiH₃ | Toluene | 96% |

Palladium-Catalyzed Cross-Coupling

The compound participates in Buchwald-Hartwig amination as an aryl halide precursor:

- Amination : With Mor-DalPhos ligand and Pd catalysis, it couples with ammonia at room temperature to form biaryl amines .

Table 4: Cross-Coupling Conditions

| Reaction Type | Catalyst System | Substrate | Yield | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd/Mor-DalPhos | This compound | 89% |

Multi-Component Reactions

In iridium/nickel metallaphotoredox systems, it forms N-trifluoroalkyl anilines with trifluoropropene, nitroarenes, and carboxylic acids :

Functionalization in Material Science

Derivatives are used in polymer synthesis, where free-radical polymerization with styrene enhances thermal stability (decomposition >300°C).

Key Research Findings

- Fluorine’s electron-withdrawing effect increases oxidative stability of the methylthio group.

- The methylthio group’s steric bulk suppresses para-substitution in electrophilic reactions.

- Pt/C-mediated N-alkylation exhibits superior efficiency compared to traditional methods (e.g., Eschweiler-Clarke) .

This compound’s versatility in organic synthesis and catalysis underscores its importance in medicinal chemistry and materials science. Future research could explore its applications in asymmetric catalysis or bioactive molecule design.

科学研究应用

Organic Synthesis

Key Features:

- Reactivity : The presence of a fluorine atom and a methylthio group enhances the electronic properties of the compound, making it reactive in nucleophilic aromatic substitution reactions.

- Yield : Under optimized conditions, reactions involving this compound can achieve high yields, often exceeding 90%.

Applications:

- Building Block : It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Case Study : In one study, researchers successfully synthesized a range of substituted anilines using 3-Fluoro-4-(methylthio)aniline as a starting material, demonstrating its utility in creating complex molecular architectures.

Nuclear Medicine

Key Features:

- Radiopharmaceuticals : The compound is used in synthesizing radiopharmaceuticals for Positron Emission Tomography (PET) imaging agents.

- Fluorination Reactions : It can be labeled with radioactive isotopes like Fluorine-18 through fluorination reactions.

Applications:

- Clinical Imaging : The synthesized radiotracers have been employed successfully in clinical settings, providing high-resolution images for diagnostic purposes.

- Case Study : A clinical trial demonstrated the effectiveness of a radiotracer derived from this compound in detecting specific types of cancers.

Agricultural Chemistry

Key Features:

- Agrochemical Synthesis : The compound is instrumental in developing pesticides and herbicides due to its stability and reactivity.

- Biological Activity : Compounds synthesized from it have shown significant biological activity against pests and weeds.

Applications:

- Pesticides/Herbicides : It is used to create agrochemicals that effectively control pest populations, with some products achieving over 80% efficacy in field trials.

- Case Study : Research indicated that formulations containing derivatives of this compound significantly reduced pest populations compared to untreated controls.

Analytical Method Development

Key Features:

- Standard Reference Material : It is utilized as a standard in developing analytical methods for detecting similar compounds.

- Chromatographic Techniques : The compound's retention time and response factor are critical for method validation.

Applications:

- Detection Methods : It has facilitated the establishment of sensitive analytical methods with detection limits reaching the nanogram level.

- Case Study : A study demonstrated the successful application of chromatographic techniques using this compound to analyze environmental samples for contamination.

Summary Table of Applications

| Application Area | Key Features | Results Summary |

|---|---|---|

| Organic Synthesis | High reactivity, versatile building block | Yields >90% in complex molecule synthesis |

| Nuclear Medicine | Radiopharmaceutical synthesis | High-resolution imaging for diagnostic purposes |

| Agricultural Chemistry | Effective pest control | >80% efficacy in field trials |

| Analytical Method Development | Sensitive detection methods | Nanogram-level detection limits established |

作用机制

The mechanism of action of 3-Fluoro-4-(methylthio)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

相似化合物的比较

3-Fluoroaniline: Lacks the methylthio group, making it less reactive in certain chemical reactions.

4-(Methylthio)aniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.

3-Chloro-4-(methylthio)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: 3-Fluoro-4-(methylthio)aniline is unique due to the presence of both the fluorine atom and the methylthio group, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry .

生物活性

3-Fluoro-4-(methylthio)aniline is an organic compound with the molecular formula CHFNS. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound features a fluorine atom at the third position and a methylthio group at the fourth position of the aniline structure. This unique combination of substituents influences its electronic properties and reactivity, making it a subject of interest for further biological investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study found that derivatives of this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the induction of apoptosis through activation of caspase pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

| A549 | 25 | Inhibition of proliferation |

Case Studies

- In Vivo Studies : A recent study evaluated the effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

- Mechanistic Studies : Further research focused on the interaction between this compound and specific molecular targets such as enzymes involved in cancer metabolism. The compound was shown to inhibit key metabolic enzymes, leading to reduced energy supply for tumor cells.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Variations in synthesis methods can yield different derivatives with altered biological activities. For instance, modifications to the methylthio group may enhance or reduce antimicrobial efficacy.

Table 3: Comparison of Structural Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoroaniline | Fluorine at position 3 | Lacks methylthio group |

| 4-(Methylthio)aniline | Methylthio at position 4 | Does not contain fluorine |

| 2-Fluoro-4-(methylthio)aniline | Fluorine at position 2 | Different reactivity profile |

属性

IUPAC Name |

3-fluoro-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMOEJCBXYTAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。